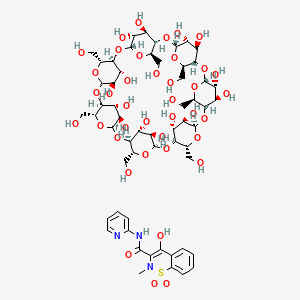

ピロキシカム・β-シクロデキストリン

説明

Piroxicam-beta-cyclodextrin is a complex formed by the non-steroidal anti-inflammatory drug (NSAID) piroxicam and the cyclic oligosaccharide beta-cyclodextrin. This complex enhances the solubility and bioavailability of piroxicam, making it more effective in treating pain and inflammation.

Synthetic Routes and Reaction Conditions:

Inclusion Complex Formation: Piroxicam-beta-cyclodextrin is typically prepared by the inclusion complex formation method, where piroxicam is encapsulated within the cavity of beta-cyclodextrin.

Solvent Evaporation Method: This method involves dissolving both piroxicam and beta-cyclodextrin in a common solvent, followed by the evaporation of the solvent to form the complex.

Industrial Production Methods:

Milling: The complex can be produced by milling piroxicam and beta-cyclodextrin together to achieve a uniform mixture.

Co-precipitation: This method involves the simultaneous precipitation of piroxicam and beta-cyclodextrin from a solution, resulting in the formation of the complex.

Types of Reactions:

Oxidation: Piroxicam can undergo oxidation reactions, but this is not common in the formation of the complex.

Reduction: Reduction reactions are not typically involved in the formation of piroxicam-beta-cyclodextrin.

Substitution: Substitution reactions are not relevant to the formation of this complex.

Common Reagents and Conditions:

Solvents: Common solvents used include water, ethanol, and methanol.

Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products Formed:

The primary product is the piroxicam-beta-cyclodextrin complex, which is more soluble and bioavailable than piroxicam alone.

科学的研究の応用

Pharmacological Applications

1.1 Enhanced Analgesic Efficacy

PBCD has been shown to provide rapid analgesic effects in various clinical scenarios. A study indicated that piroxicam-beta-cyclodextrin was as effective as standard piroxicam but demonstrated a quicker onset of action, making it particularly suitable for acute pain management in conditions like rheumatic diseases .

1.2 Preemptive Analgesia

Research has highlighted the effectiveness of PBCD as a preemptive analgesic in surgical settings. A randomized clinical trial involving patients undergoing endoscopic sinus surgery demonstrated that preoperatively administered PBCD significantly reduced postoperative pain and morphine consumption compared to placebo . The study concluded that both 20 mg and 40 mg doses of PBCD were effective, with the higher dose yielding better results without significant side effects .

Gastrointestinal Safety

One of the major advantages of PBCD is its improved GI tolerability compared to uncomplexed piroxicam. Clinical data suggest that PBCD causes fewer gastroduodenal lesions and gastrointestinal side effects, making it a safer option for long-term use in patients prone to GI complications from NSAIDs .

Case Studies

3.1 Chronic Pain Management

A notable case involved a 53-year-old woman suffering from hemicrania continua who experienced significant relief from her symptoms after switching from indomethacin to PBCD due to gastrointestinal discomfort associated with the former. This case underscores PBCD's potential as an effective alternative for patients with chronic pain who are sensitive to traditional NSAIDs .

3.2 Postural Stability in Chronic Pain Patients

Another study examined the effects of PBCD sachets on patients with chronic low back pain, revealing that those using PBCD showed greater improvements in pain scores and disability indices compared to those taking standard piroxicam tablets . This suggests that the formulation may enhance not only pain relief but also functional outcomes in chronic pain management.

Formulation and Solubility Enhancement

PBCD has been extensively studied for its formulation characteristics. The inclusion complexation technique has been employed to enhance the solubility of piroxicam significantly. Various methods, including kneading and solvent evaporation, have demonstrated that PBCD achieves higher saturation solubility and dissolution rates than pure piroxicam .

| Method | Solubility Improvement | Dissolution Rate | Particle Size Reduction |

|---|---|---|---|

| Kneading | Significant | Higher than pure drug | Yes |

| Co-grinding | Moderate | Comparable | Yes |

| Solvent Evaporation | High | Highest | Yes |

作用機序

Piroxicam-beta-cyclodextrin exerts its effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause pain and inflammation. The beta-cyclodextrin component enhances the solubility and absorption of piroxicam, leading to a faster onset of action and reduced gastrointestinal side effects.

類似化合物との比較

Ibuprofen-beta-cyclodextrin

Naproxen-beta-cyclodextrin

Indomethacin-beta-cyclodextrin

生物活性

Piroxicam-beta-cyclodextrin (PBC) is a complex formed from the nonsteroidal anti-inflammatory drug (NSAID) piroxicam and beta-cyclodextrin, a cyclic oligosaccharide. This formulation enhances the solubility and bioavailability of piroxicam, leading to improved pharmacological effects and reduced gastrointestinal (GI) toxicity compared to uncomplexed piroxicam. This article explores the biological activity of PBC, including its pharmacokinetics, efficacy in clinical settings, and safety profile.

Pharmacokinetics

PBC exhibits significantly altered pharmacokinetic properties compared to free piroxicam. The inclusion of beta-cyclodextrin enhances the solubility of piroxicam, resulting in:

- Increased Water Solubility : PBC shows a five-fold increase in water solubility, facilitating faster absorption .

- Faster Onset of Action : Clinical studies indicate that PBC achieves peak plasma concentrations more rapidly than standard piroxicam, with a time to maximum concentration (Tmax) of approximately 1.67 hours compared to 2.25 hours for piroxicam .

- Comparable Bioavailability : The extent of absorption and elimination rates are similar between PBC and free piroxicam, ensuring effective therapeutic levels are reached quickly .

Clinical Efficacy

PBC has been evaluated in various clinical trials for its analgesic effectiveness and safety profile:

- Analgesic Effectiveness : In studies involving patients with rheumatic diseases or acute pain conditions, PBC demonstrated comparable analgesic effects to standard piroxicam but with a faster onset . For example, a study on patients undergoing endoscopic sinus surgery showed that preemptive administration of PBC reduced postoperative pain and analgesic consumption significantly compared to placebo .

- Comparison with Other NSAIDs : Preliminary findings suggest that PBC causes fewer gastroduodenal lesions than tenoxicam, indicating a potentially safer profile concerning GI toxicity .

Safety Profile

The safety of PBC has been a critical focus in both preclinical and clinical studies:

- Gastrointestinal Tolerability : PBC is associated with fewer gastrointestinal side effects than standard piroxicam. Short-term pharmacodynamic studies have shown less mucosal toxicity as assessed by endoscopy and fecal blood loss . Observational studies indicate that the GI safety profile of PBC is superior to that of uncomplexed piroxicam .

- Adverse Events : While most adverse events related to NSAIDs are gastrointestinal in nature (e.g., epigastric pain, heartburn), the incidence is lower with PBC compared to traditional formulations . Long-term safety data are still awaited for definitive conclusions.

Case Studies

Several case studies highlight the practical applications and benefits of using PBC:

- Case Report on Hemicrania Continua : A 53-year-old woman suffering from hemicrania continua experienced complete relief from symptoms after switching from indomethacin to PBC due to mild gastric discomfort associated with indomethacin. The transition resulted in good tolerability and effective pain management .

特性

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPBSKKEZXLVBQ-ZQOBQRRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H83N3O39S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60242388 | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96684-39-8 | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096684398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the mechanism of action of Piroxicam-beta-cyclodextrin?

A1: Piroxicam-beta-cyclodextrin, like its parent compound piroxicam, exerts its anti-inflammatory and analgesic effects primarily by inhibiting cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. While the exact mechanism is not fully elucidated in these papers, the research focuses on the improved pharmacokinetic profile and delivery of piroxicam through complexation with beta-cyclodextrin.

Q2: Does Piroxicam-beta-cyclodextrin affect prostaglandin concentrations in synovial fluid?

A2: While not directly measured in the provided research, the research does demonstrate that Piroxicam-beta-cyclodextrin leads to clinically relevant concentrations of piroxicam in synovial fluid []. This finding, coupled with the known mechanism of piroxicam as a COX inhibitor, suggests a likely impact on synovial fluid prostaglandin concentrations.

Q3: What is the structural advantage of complexing piroxicam with beta-cyclodextrin?

A3: Beta-cyclodextrin is a cyclic oligosaccharide with a hydrophobic cavity. Piroxicam, a poorly soluble drug, can be included within this cavity, forming a complex. This complexation enhances piroxicam's water solubility and dissolution rate, leading to faster absorption and potentially reducing gastrointestinal side effects [, ].

Q4: Are there any spectroscopic studies characterizing Piroxicam-beta-cyclodextrin?

A4: Yes, studies utilizing Raman and solid-state 13C-NMR spectroscopy have been conducted to investigate the structure of the 1:1 amorphous Piroxicam-beta-cyclodextrin inclusion complex []. These analyses provide insights into the conformation of piroxicam within the complex and its interaction with beta-cyclodextrin, suggesting a zwitterionic structure for piroxicam stabilized by electrostatic and hydrogen bonding with the beta-cyclodextrin cavity.

Q5: How does the formulation of Piroxicam-beta-cyclodextrin affect its bioavailability?

A5: Piroxicam-beta-cyclodextrin demonstrates faster absorption and a more rapid onset of action compared to standard piroxicam formulations [, , ]. This is attributed to the enhanced solubility and dissolution rate of piroxicam within the beta-cyclodextrin complex, leading to improved bioavailability.

Q6: What analytical techniques are used to quantify Piroxicam-beta-cyclodextrin?

A6: Researchers utilize various methods for Piroxicam-beta-cyclodextrin quantification, including derivative UV spectrophotometry and high-performance liquid chromatography (HPLC) []. These techniques allow for accurate measurement of the compound in various matrices, supporting pharmacokinetic and bioequivalence studies.

Q7: Has Piroxicam-beta-cyclodextrin demonstrated efficacy in managing pain conditions?

A7: Clinical trials have demonstrated the efficacy of Piroxicam-beta-cyclodextrin in various pain conditions, including osteoarthritis, rheumatoid arthritis, post-operative pain, and low back pain [, , , , ]. These studies generally report comparable analgesic efficacy to standard piroxicam but with a faster onset of action.

Q8: What are potential future research directions for Piroxicam-beta-cyclodextrin?

A8: Further research can explore alternative drug delivery systems, such as orodispersible tablets, to further enhance patient compliance and convenience []. Additionally, investigating the impact of Piroxicam-beta-cyclodextrin on specific biomarkers of inflammation and pain could provide a more comprehensive understanding of its therapeutic benefits.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。